molecular formula C11H11ClN4 B1488223 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 19808-21-0

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Cat. No.: B1488223
CAS No.: 19808-21-0
M. Wt: 234.68 g/mol
InChI Key: OXTCWBQECYLQHV-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidinamine derivatives. Pyrimidinamines are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties

Properties

IUPAC Name

6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTCWBQECYLQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 6-chloropyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various microbial strains, making it a potential candidate for developing new antimicrobial agents.

Medicine: The compound's antitumor properties have been explored in medicinal chemistry. It has been tested for its ability to inhibit the growth of cancer cells, showing promise as a potential anticancer agent.

Industry: In the agricultural industry, pyrimidinamine derivatives, including this compound, are used as fungicides. They help control fungal infections in crops, contributing to higher yields and better crop quality.

Mechanism of Action

The mechanism by which 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine exerts its effects involves the inhibition of mitochondrial complex I electron transport. This disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS), which can induce cell death in microbial cells or cancer cells.

Molecular Targets and Pathways: The compound targets mitochondrial complex I, leading to the disruption of cellular respiration and energy production. This mechanism is similar to that of other pyrimidinamine derivatives used as antimicrobial and antitumor agents.

Comparison with Similar Compounds

  • Diflumetorim: A commercial pyrimidinamine fungicide with a similar mode of action.

  • Pirfenidone: An anti-fibrotic drug with pyrimidine as its core structure.

  • Tebuconazole: Another commercial fungicide used for controlling fungal infections in crops.

Uniqueness: 6-Chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine stands out due to its specific structural features and its broad-spectrum biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

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